molecular formula C9H15N3O2 B7901240 5-Amino-1-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid

5-Amino-1-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B7901240
M. Wt: 197.23 g/mol
InChI Key: LQHCQYXDCRSIAE-UHFFFAOYSA-N
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Description

5-Amino-1-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of substituted phenylhydrazines with substituted 1-aminocinnamonitriles. This reaction is catalyzed by a base and yields the desired pyrazole derivative . Another method involves the condensation of 5-amino-pyrazoles with enynones in the presence of ethanol and heat, providing access to various pyrazole derivatives .

Industrial Production Methods

Industrial production of this compound often employs multi-step synthetic routes that are optimized for high yield and purity. These methods may include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazole derivatives.

    Substitution: It can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

5-Amino-1-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-amino-1-tert-butyl-4-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-5-6(8(13)14)11-12(7(5)10)9(2,3)4/h10H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHCQYXDCRSIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)O)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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